Ethyl Indoline-2-carboxylate is a chemical compound with the molecular formula . It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry.
Ethyl Indoline-2-carboxylate can be synthesized from Indole-2-carboxylic acid through various methods, including reactions with thionyl chloride followed by esterification. This compound has garnered interest due to its presence in numerous natural products and its derivatives, which have been linked to various pharmacological effects, such as antifungal, antitumor, and anti-inflammatory properties .
Ethyl Indoline-2-carboxylate is classified as an indole derivative. Indoles are significant in organic chemistry and biochemistry due to their occurrence in many natural products and their role as building blocks in the synthesis of pharmaceuticals.
The synthesis of Ethyl Indoline-2-carboxylate typically involves the following steps:
The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of Ethyl Indoline-2-carboxylate. Typically, yields can reach up to 93% under optimized conditions .
The molecular structure of Ethyl Indoline-2-carboxylate features an indole core with a carboxylate group attached to it. The compound exhibits hydrogen bonding interactions that influence its crystallization behavior and stability.
Ethyl Indoline-2-carboxylate can undergo various chemical reactions typical for esters and indoles:
The reactivity of Ethyl Indoline-2-carboxylate is influenced by electronic effects from the indole nitrogen and adjacent functional groups, making it a versatile intermediate in organic synthesis.
The biological activity of Ethyl Indoline-2-carboxylate is believed to stem from its ability to interact with various biological targets, including enzymes involved in inflammation and cancer progression. Its mechanism may involve:
Research indicates that derivatives of this compound exhibit significant activity against HIV integrase, showcasing its potential as a therapeutic agent .
Ethyl Indoline-2-carboxylate has several notable applications:
Ethyl indoline-2-carboxylate represents a privileged scaffold in heterocyclic chemistry, characterized by its bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. This chiral molecule exists as enantiomers, with the (S)-isomer (ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate; CAS 82923-81-7) and (R)-isomer demonstrating distinct biological and synthetic utilities [5] [7]. Its structural features—including a carboxylate ester group at the C2 position and a basic nitrogen within the saturated five-membered ring—enable diverse chemical transformations and molecular interactions. As a partially saturated derivative of indole, ethyl indoline-2-carboxylate combines the aromatic character of the benzoid ring with the reactivity of a chiral, aliphatic heterocycle, positioning it as a versatile synthon for complex molecule assembly [4] .
The exploration of indoline chemistry originated with the reduction of indole scaffolds, first documented in the early 20th century. Initial synthetic approaches focused on catalytic hydrogenation of indole derivatives under high-pressure hydrogen atmospheres (90–100°C, 8.6 MPa) using Raney nickel catalysts. Though industrially viable, these methods suffered from low stereoselectivity and sensitivity to functional group interference [4]. The mid-20th century witnessed significant refinements, including metal-acid reduction systems employing zinc amalgam in hydrochloric acid. However, these harsh conditions often led to ring degradation, limiting substrate scope [4].
A paradigm shift emerged with the development of transition metal-catalyzed asymmetric syntheses. For instance, palladium-catalyzed reductions using polymethylhydrosiloxane (PMHS) enabled efficient conversion of N-Boc indoles to indolines under ambient conditions, achieving yields exceeding 80% while preserving stereochemical integrity [4]. Concurrently, intramolecular Diels-Alder reactions of 3-alkynylalkylamino-1,2-diazines at elevated temperatures (200–230°C) provided access to complex indoline architectures, though substituent constraints (e.g., alkyne chain length) influenced reaction efficiency [4]. Modern catalytic innovations include iron-catalyzed cyanation and silver-mediated phosphonoalkylation, which leverage radical intermediates for constructing 3-substituted indolines with excellent exo-selectivity [4]. These advances underscore a trajectory toward atom-economical, stereocontrolled methodologies that exploit ethyl indoline-2-carboxylate’s inherent chirality.
Table 1: Evolution of Key Synthetic Methods for Indoline Scaffolds [4]
Synthetic Method | Conditions | Yield Range | Limitations |
---|---|---|---|
Catalytic Hydrogenation | Raney Ni, 90–100°C, 8.6 MPa H₂ | Moderate | Low stereoselectivity, functional group sensitivity |
Metal-Acid Reduction | Zn/Hg amalgam, HCl | Variable | Ring degradation, harsh conditions |
Palladium/PMHS Reduction | Pd/C, PMHS, RT | >80% | Requires N-Boc protection |
Intramolecular Diels-Alder | 1,2-Diazines, 200–230°C | Moderate-High | Substituent-dependent efficiency |
Iron-Catalyzed Cyanoalkylation | FeCl₂, AIBN, unactivated alkenes | High | Radical quenching in polar media |
Ethyl indoline-2-carboxylate’s synthetic value stems from its configurationally stable chiral center at C2, which directs stereoselective transformations. The (S)-enantiomer (ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate; CAS 82923-81-7) serves as a pivotal precursor to (S)-indoline-2-carboxylic acid—a critical intermediate for angiotensin-converting enzyme (ACE) inhibitors like perindopril [8]. This conversion is achieved through enantioselective hydrolysis, exploiting enzymatic discrimination between enantiomers. For instance, esterases from Bacillus aryabhattai (BaCE) selectively hydrolyze (S)-ethyl indoline-2-carboxylate, leaving the (R)-enantiomer intact. Protein engineering of BaCE (e.g., BaCE-L86Q/G284E mutant) enhanced enantioselectivity 13.9-fold, enabling industrial-scale production of enantiopure (S)-acid [8].
Chemical synthesis complements enzymatic approaches. Asymmetric hydrogenation of ethyl indole-2-carboxylate using chiral rhodium catalysts (e.g., [Rh(norbornadiene)₂]SbF₆ with (S,S)-(R,R)-PhTrap ligand) delivers (S)-ethyl indoline-2-carboxylate with 95% enantiomeric excess (ee), albeit requiring expensive ligands and cesium carbonate additives [8]. Alternatively, proline-mediated reductive cyclizations construct the indoline ring with chiral induction, though multi-step sequences diminish practicality [8]. The molecule’s structural plasticity facilitates diverse derivatizations: the ester group undergoes aminolysis to amides, transesterification, or reduction, while the nitrogen atom can be alkylated or acylated. These transformations enable rapid access to libraries of bioactive molecules, exemplified by tetracyclic indole-based HCV NS5A inhibitors derived from ethyl indoline-2-carboxylate [6].
Table 2: Enantioselective Synthesis Strategies for Ethyl Indoline-2-carboxylate Derivatives [5] [6] [8]
Strategy | Conditions | Enantiomeric Excess (ee) | Advantages |
---|---|---|---|
BaCE Esterase Hydrolysis | Mutant BaCE-L86Q/G284E, pH 7.0, 30°C | >99% ((S)-acid) | Biocatalytic, sustainable, high selectivity |
Rh-Catalyzed Hydrogenation | [Rh(nbd)₂]SbF₆/(S,S)-(R,R)-PhTrap, iPrOH, Cs₂CO₃ | 95% | Broad substrate scope |
Proline-Mediated Cyclization | D-(+)-Proline, NaBH₄, sequential steps | Moderate | Builds ring system de novo |
Enzymatic Resolution | Savinase protease, racemic methyl ester | High ((S)-ester retention) | Two-step process |
Indoline derivatives exhibit broad pharmacological profiles, with ethyl indoline-2-carboxylate serving as a synthon for agents targeting cancer, viral infections, and cardiovascular disorders. In oncology, indoline-based kinase inhibitors disrupt tumor proliferation pathways. For example, 3-substituted indoline-2-carboxylate analogs demonstrate potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), attenuating angiogenesis in solid tumors [4]. Similarly, bis-indole alkaloids derived from indoline scaffolds exhibit cytotoxicity against P388 leukemia cells (IC₅₀ = 1.7–7.8 µg/mL), underscoring their antineoplastic potential [1].
Antiviral applications leverage indoline’s ability to target viral enzymes. Tetracyclic indole derivatives synthesized from ethyl indoline-2-carboxylate exhibit picomolar efficacy against hepatitis C virus (HCV) genotypes. Compound 7 (see below) demonstrated exceptional potency across genotypes 1a (EC₅₀ = 0.0008 nM), 1b (EC₅₀ = 0.0007 nM), and 3a (EC₅₀ = 0.4 nM), functioning as NS5A replication complex inhibitors [6]. This molecule’s indoline core facilitates optimal binding to resistance-associated viral polymorphisms, highlighting its role in overcoming drug resistance.
Cardiovascular therapeutics utilize (S)-indoline-2-carboxylic acid—accessible from ethyl ester hydrolysis—as a building block for ACE inhibitors. Perindopril, incorporating this chiral synthon, normalizes endothelial function and vascular remodeling in hypertension [8]. Beyond these domains, indoline derivatives show promise as analgesics and anti-inflammatory agents, where their bicyclic structure engages prostaglandin-endoperoxide synthase isoforms [4] . The scaffold’s structural versatility enables optimization of pharmacokinetic properties, such as enhanced water solubility from the non-coplanar ring system, facilitating oral bioavailability [4].
Figure 1: Clinically Relevant Indoline Derivatives
Antiviral Agent (HCV NS5A Inhibitor) [6]: Compound 7: EC₅₀ = 0.0008 nM (HCV gt1a) Structure: Tetracyclic indoline core with isobutyl substituent Antihypertensive Agent [8]: Perindopril: Contains (S)-indoline-2-carboxylic acid Mechanism: Angiotensin-converting enzyme (ACE) inhibition Anticancer Agents [4]: VEGFR-2 Inhibitors: 3-Cyanoalkyl indolines Bis-indole Alkaloids: Cytotoxicity vs. P388 cells (IC₅₀ 1.7 µg/mL)
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8